Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate
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Overview
Description
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate typically involves the chlorosulfonation of a cyclopentane derivative followed by esterification. One common method includes:
Chlorosulfonation: Reacting cyclopentane with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Esterification: The resulting chlorosulfonylcyclopentane is then treated with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a chlorosulfonyl group.
Methyl (1S,2R)-2-bromocyclopentane-1-carboxylate: Contains a bromine atom instead of a chlorosulfonyl group.
Uniqueness
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYZSWSTCZCQT-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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